6-Chlorospiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIJHHXOAVQVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586465 | |
| Record name | 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792895-79-5 | |
| Record name | 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorospiro[chroman-2,4’-piperidin]-4-one typically involves the reaction of chroman derivatives with piperidine under specific conditions. One common method includes the use of chlorinated chroman as a starting material, which undergoes a nucleophilic substitution reaction with piperidine. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chlorospiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds.
Scientific Research Applications
6-Chlorospiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Chlorospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl
- Molecular Formula: C₁₃H₁₅ClFNO₂
- Average Mass : 271.716 g/mol
- Key Differences : Replacement of chlorine with fluorine reduces molecular weight and alters electronic properties. Fluorine’s electronegativity may enhance binding affinity to target proteins but decrease lipophilicity compared to the chloro analog.
6-Bromo and 6-Iodo Derivatives
Hydroxy and Methoxy Derivatives
7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one HCl
- Molecular Formula: C₁₃H₁₆ClNO₃
- Key Features : The hydroxyl group at position 7 enhances hydrophilicity (PSA: ~38.33) and may facilitate hydrogen bonding with biological targets .
Trimethoxyphenyl Derivatives
Sulfonyl-Bridged Derivatives
Compound 16 (Sulfonyl-Spirochromanone)
- Structure: Features a sulfonyl bridge between the chromanone and piperidine moieties.
- Activity : Demonstrated potent cytotoxicity with IC₅₀ values of 0.31–5.62 µM against MCF-7, A2780, and HT-29 cancer cells . Mechanistic studies revealed induction of apoptosis and cell cycle arrest at sub-G1 and G2-M phases .
- Advantage Over Chloro Derivative : The sulfonyl group’s electron-withdrawing nature enhances interactions with enzymatic targets (e.g., falcipain-2 in antimalarial studies) compared to chloro substituents .
Quinoline-Modified Derivatives
1'-(Quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-ones
- Example: Compound 12a–12g (quinoline-coupled derivatives)
- Activity: These hybrids showed dual inhibitory effects on acetyl-CoA carboxylase (ACC), a target for metabolic diseases, with IC₅₀ values in the nanomolar range .
- Structural Insight: The quinoline moiety introduces π-π stacking interactions, improving target binding compared to the parent 6-chloro compound .
Thiophene-Containing Derivatives
7-(Thiophen-2-yl)spiro[chroman-2,4'-piperidin]-4-one Hydrochloride
- Activity: Evaluated against melanoma B16F10 cells, with IC₅₀ = 13.15 µM and high selectivity (SI = 13.37) .
- Advantage : The thiophene ring enhances membrane permeability and metabolic stability .
Biological Activity
6-Chlorospiro[chroman-2,4'-piperidin]-4-one is a compound that has garnered interest due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a chroman ring with a piperidine moiety. The presence of the chlorine atom enhances its reactivity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 233.69 g/mol |
| Structure Type | Spirocyclic |
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated various spiro[chromane-2,4'-piperidin]-4-one derivatives against Staphylococcus aureus and Escherichia coli, revealing notable inhibition rates with minimum inhibitory concentration (MIC) values in the low micromolar range .
2. Anti-Tubercular Activity
A series of spiro[chromane-2,4'-piperidin]-4-one derivatives were synthesized and tested for their anti-tuberculosis activity against Mycobacterium tuberculosis. One compound (PS08) demonstrated significant inhibition with an MIC of 3.72 µM compared to the standard drug isoniazid (MIC 0.09 µM). However, it also showed acute cytotoxicity towards human lung fibroblast cell lines .
3. Inhibition of Acetyl-CoA Carboxylase
Several derivatives have been tested for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Some compounds exhibited ACC inhibitory activity in the low nanomolar range, indicating potential applications in metabolic disorders .
The mechanisms by which this compound exerts its biological effects are still under investigation. Molecular docking studies suggest that these compounds may interact with specific protein targets, such as tyrosine phosphatases in Mycobacterium tuberculosis, influencing their enzymatic activity .
Case Studies
- Study on Antimicrobial Efficacy : In vitro studies demonstrated that the derivative 6b showed remarkable inhibition against pathogenic bacteria with MIC values significantly lower than those of traditional antibiotics .
- Anti-Tubercular Assessment : The synthesized compounds were evaluated for their anti-tubercular properties, where PS08 showed promising results but also raised concerns regarding cytotoxicity in human cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the spirocyclic framework can significantly alter biological activity. For example:
- Substituents on the piperidine ring influence antimicrobial potency.
- The introduction of different halogen atoms can enhance or reduce activity against specific pathogens.
Q & A
Q. What are the common synthetic routes for 6-chlorospiro[chroman-2,4'-piperidin]-4-one derivatives?
The synthesis typically involves multi-step procedures, including:
- Kabbe condensation : Reacting 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under basic conditions to form tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate .
- Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) to yield spiro[chroman-2,4'-piperidin]-4-one .
- Functionalization : Coupling with sulfonyl chlorides or acid chlorides to introduce cytotoxic substituents (e.g., sulfonyl or carbonyl bridges) . Characterization via H NMR, HRMS, and elemental analysis is critical for structural validation .
Q. What in vitro assays are standard for evaluating the anticancer activity of these derivatives?
Key assays include:
- MTT cytotoxicity assay : Measures IC values against cancer cell lines (e.g., MCF-7, HT-29, A2780) .
- Annexin V-FITC/PI apoptosis assay : Quantifies early/late apoptotic cells via flow cytometry .
- Cell cycle analysis : Detects phase-specific arrest (e.g., sub-G1 accumulation) using propidium iodide staining . These methods are standardized for reproducibility and comparability across studies .
Advanced Research Questions
Q. How do structural modifications influence cytotoxicity in this compound derivatives?
- Sulfonyl vs. carbonyl bridges : Sulfonyl-linked compounds (e.g., 16 ) exhibit higher cytotoxicity (IC = 0.31–5.62 μM) compared to carbonyl analogs (e.g., 15 , IC = 18.77–47.05 μM), likely due to enhanced electrophilic reactivity .
- Substituent effects : Methoxy groups reduce activity (e.g., para-methoxy substitution in 16 lowers potency), while halogens (e.g., Cl) improve target binding .
- Spirocyclic conformation : The rigid spiro architecture enhances selectivity by restricting rotational freedom, favoring interactions with apoptotic proteins .
Q. What mechanisms explain apoptosis induction by these compounds?
- Early apoptosis : Compound 16 induces >3-fold increase in Annexin V/PI cells within 24 hours in MCF-7 cells .
- Cell cycle arrest : Sub-G1 accumulation (indicative of DNA fragmentation) and G2/M phase arrest suggest p53-independent apoptosis and mitotic catastrophe .
- Caspase activation : Downstream caspase-3/7 activation (not explicitly tested in current studies) should be validated to confirm apoptotic pathways .
Q. How should researchers address discrepancies in IC values across studies?
- Cell line variability : Sensitivity differs by lineage (e.g., MCF-7 vs. A2780) due to genetic heterogeneity in apoptotic signaling .
- Assay conditions : Variations in serum concentration, incubation time, or solvent (DMSO) can alter results. Standardize protocols per CLSI guidelines .
- Selectivity indices (SI) : Prioritize compounds with high SI (e.g., 40 in melanoma: IC = 13.15 μM, SI = 13.37) over those with lower IC but off-target toxicity .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for these derivatives?
- Fragment-based design : Use spirochromanone as a core scaffold and systematically vary substituents (e.g., sulfonyl, aryl, heterocyclic groups) .
- In silico docking : Predict binding affinities to targets like BRCA2 or histone deacetylases (HDACs) using AutoDock or Schrödinger .
- Dose-response profiling : Test derivatives across a 10-fold concentration range to capture full efficacy-toxicity curves .
Q. What are best practices for validating apoptosis mechanisms?
- Multi-parametric assays : Combine Annexin V, cell cycle analysis, and Western blotting for caspase-3/9, PARP cleavage, and Bcl-2/Bax ratios .
- Kinetic studies : Monitor apoptosis induction at 6, 12, 24, and 48 hours to distinguish early vs. late effects .
- Negative controls : Include caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
